molecular formula C11H17ClN2O B2850524 N-(2-ethylphenyl)-2-(methylamino)acetamide hydrochloride CAS No. 1049757-39-2

N-(2-ethylphenyl)-2-(methylamino)acetamide hydrochloride

Cat. No. B2850524
CAS RN: 1049757-39-2
M. Wt: 228.72
InChI Key: VAJCYVIORJKPGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylphenyl)-2-(methylamino)acetamide hydrochloride, also known as NEMHA HCl, is a synthetic compound of the amide family. It is primarily used in scientific research applications, such as in laboratory experiments, to explore its biochemical and physiological effects.

Mechanism of Action

N-(2-ethylphenyl)-2-(methylamino)acetamide hydrochloride HCl has a number of mechanisms of action. It is known to interact with the adrenergic, dopaminergic, and serotonergic neurotransmitter systems. It has been shown to act as an agonist of the 5-HT1A serotonin receptor, and as an antagonist of the 5-HT2A serotonin receptor. It has also been shown to inhibit the reuptake of serotonin and norepinephrine, resulting in increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-ethylphenyl)-2-(methylamino)acetamide hydrochloride HCl have been studied in a number of laboratory experiments. It has been shown to have antidepressant and anxiolytic effects, as well as anticonvulsant and neuroprotective effects. It has also been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

The use of N-(2-ethylphenyl)-2-(methylamino)acetamide hydrochloride HCl in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. It also has a wide range of biochemical and physiological effects, which makes it useful for a variety of experiments. However, there are some limitations to its use in laboratory experiments. It is not suitable for use in human clinical trials, due to its potential for toxicity.

Future Directions

The potential applications of N-(2-ethylphenyl)-2-(methylamino)acetamide hydrochloride HCl are numerous. It has been studied for its potential therapeutic applications, such as its potential use as an antidepressant and anxiolytic. It has also been studied for its potential use as an anti-inflammatory and analgesic. Additionally, it has been studied for its potential use as a neuroprotective agent, and its potential use in treating neurological disorders. Finally, it has been studied for its potential use in treating cognitive disorders, such as Alzheimer’s disease.

Synthesis Methods

N-(2-ethylphenyl)-2-(methylamino)acetamide hydrochloride HCl is synthesized through a process of condensation reaction between the amine and the carboxylic acid. The reaction is catalyzed by a strong acid, such as hydrochloric acid (HCl), and proceeds through a nucleophilic addition-elimination mechanism. The resulting product is an amide, N-(2-ethylphenyl)-2-(methylamino)acetamide hydrochloride HCl, in which the amine group is bound to the carboxylic acid group by an amide bond.

Scientific Research Applications

N-(2-ethylphenyl)-2-(methylamino)acetamide hydrochloride HCl is a widely used compound in scientific research applications. It has been used in a variety of laboratory experiments to investigate its biochemical and physiological effects. It has also been used in in vitro studies to study its effects on cells, tissues, and organs. N-(2-ethylphenyl)-2-(methylamino)acetamide hydrochloride HCl has also been used to study its effects on neurotransmitter systems, as well as its potential therapeutic applications.

properties

IUPAC Name

N-(2-ethylphenyl)-2-(methylamino)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.ClH/c1-3-9-6-4-5-7-10(9)13-11(14)8-12-2;/h4-7,12H,3,8H2,1-2H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJCYVIORJKPGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CNC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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